molecular formula C10H21ClN2O B1316197 N,N-Diethyl-2-piperidinecarboxamide hydrochloride CAS No. 6270-43-5

N,N-Diethyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1316197
CAS No.: 6270-43-5
M. Wt: 220.74 g/mol
InChI Key: JASFCJCCTLIXLO-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-piperidinecarboxamide hydrochloride (CAS 690634-81-2) is a piperidine-derived organic compound characterized by a six-membered piperidine ring substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further substituted with two ethyl groups, and the compound exists as a hydrochloride salt to enhance solubility and stability . Its molecular formula is C₁₀H₂₀ClN₂O, with a molecular weight of approximately 220.74 g/mol (calculated).

Properties

IUPAC Name

N,N-diethylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-7-5-6-8-11-9;/h9,11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASFCJCCTLIXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-43-5
Record name 2-Piperidinecarboxamide, N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6270-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC35521
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35521
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

N,N-Diethyl-2-piperidinecarboxamide hydrochloride, commonly referred to as DEPC, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₂₁ClN₂O
  • Molecular Weight : Approximately 220.74 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and organic solvents

The structure of DEPC features a piperidine ring with two ethyl groups and a carboxamide functional group, which contributes to its biological activity and pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets in the body, particularly enzymes and receptors.

  • Enzyme Inhibition : DEPC has been shown to act as an inhibitor for certain enzymes, potentially altering their catalytic functions. This inhibition can affect metabolic pathways, making it a candidate for therapeutic applications.
  • Receptor Modulation : The compound may interact with receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal signaling. This property suggests potential applications in pain management and anesthetic development .

Antimicrobial Activity

Research indicates that DEPC exhibits significant antimicrobial properties, particularly against fungal strains:

  • Candida spp. Inhibition : In studies evaluating its efficacy against Candida albicans and Candida glabrata, DEPC demonstrated notable candicidal activity. Specifically, it was found to be effective at concentrations as low as 1 mM against resistant strains .
CompoundActivity Against C. albicansActivity Against C. glabrata
DEPCEffective at 1 mMEffective against resistant strains

This activity positions DEPC as a promising candidate for developing new antifungal agents.

Analgesic and Anesthetic Properties

DEPC has been investigated for its potential use as an analgesic or anesthetic agent due to its structural similarity to known local anesthetics:

  • Pain Management : Preliminary studies suggest that DEPC may modulate pain pathways, providing analgesic effects comparable to established medications . Further pharmacological evaluations are necessary to determine its efficacy and safety profile.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antifungal Research : A study published in 2021 evaluated various carboxamide derivatives, including DEPC, for their antifungal activity against multiple Candida species. The results indicated that DEPC had superior activity compared to other tested compounds .
  • Pharmacokinetic Studies : Interaction studies have shown that DEPC interacts with various receptors in the CNS, suggesting that it may influence pharmacokinetic profiles similarly to other piperidine derivatives. These findings warrant further investigation into its therapeutic potential in CNS-related disorders .
  • Synthesis and Applications : As an intermediate in the synthesis of complex organic molecules, DEPC is being explored for its broader applications in pharmaceutical development beyond its immediate biological activities.

Scientific Research Applications

Local Anesthesia

N,N-Diethyl-2-piperidinecarboxamide hydrochloride has been investigated for its efficacy as a local anesthetic. Research indicates that compounds within the piperidine family exhibit significant analgesic properties, potentially providing better local anesthetic effects compared to traditional agents like pethidine. Studies have shown that these compounds can effectively block nerve conduction, making them suitable for surgical procedures requiring localized pain management .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of piperidine derivatives, including this compound, against various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis in breast, pancreatic, and colon cancer cells through mechanisms involving reactive oxygen species accumulation and activation of caspases . This suggests a potential role in cancer therapy.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of diethylamine with 2-piperidinecarboxylic acid under controlled conditions to yield the hydrochloride salt. The compound is characterized by its stability and solubility in aqueous solutions, which is advantageous for pharmaceutical formulations .

Efficacy in Animal Models

In animal studies, this compound has been tested for its anesthetic properties. Results indicated a favorable profile compared to existing anesthetics, with a notable reduction in pain perception during surgical interventions . Such findings support further exploration into clinical applications.

Potential for Enantiomeric Separation

The ability to separate enantiomers of similar compounds has been explored using this compound as a chiral resolving agent. This application is crucial in enhancing the efficacy of drugs by isolating the more active enantiomer, thereby improving therapeutic outcomes .

Data Table: Comparative Analysis of Piperidine Derivatives

Compound NameApplication AreaEfficacy LevelReference Source
N,N-Diethyl-2-piperidinecarboxamide HClLocal AnesthesiaHigh
RopivacaineLocal AnesthesiaModerate
Piperidone derivativesAnticancer ActivityHigh
Other piperidine derivativesAnalgesic PropertiesVariable

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Salt Form Notes
N,N-Diethyl-2-piperidinecarboxamide HCl C₁₀H₂₀ClN₂O 220.74 Piperidine Diethyl carboxamide Hydrochloride Target compound; enhanced lipophilicity
N-Methyl-2-piperidinecarboxamide HCl C₇H₁₄ClN₂O 178.65 Piperidine Methyl carboxamide Hydrochloride Simpler substituent; lower molecular weight
N,N-Dimethyl-2-pyrrolidinecarboxamide HCl C₇H₁₄ClN₂O 178.65 Pyrrolidine Dimethyl carboxamide Hydrochloride 5-membered ring; higher ring strain
N-Ethyl-N-(2-hydroxyethyl)-2-piperidinecarboxamide HCl C₁₀H₂₀ClN₂O₂ 244.73 Piperidine Ethyl, hydroxyethyl carboxamide Hydrochloride Hydroxyethyl group improves solubility
N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide diHCl C₁₂H₁₉Cl₂N₃O 292.20 Pyridine-Piperidine Methyl carboxamide, piperidinyl Dihydrochloride Bicyclic structure; dual salt form

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Solubility : Hydroxyethyl and dihydrochloride derivatives (e.g., and ) exhibit improved water solubility due to polar functional groups or additional counterions .
Core Structure Modifications
  • Piperidine vs. Pyrrolidine derivatives may exhibit faster clearance due to increased reactivity .
  • Bicyclic Systems : Compounds like N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide diHCl () combine pyridine and piperidine rings, enabling dual binding modes in biological targets but increasing molecular weight and complexity .
Pharmacological Implications

While direct pharmacological data for the target compound is sparse, structural comparisons suggest:

  • Receptor Affinity : Diethyl groups may enhance interactions with hydrophobic binding pockets in enzymes or receptors, similar to lidocaine hydrochloride’s mechanism ( involves lidocaine calibration studies) .
  • Immunomodulatory Potential: Piperidinecarboxamide derivatives are explored in T-cell modulation (e.g., ansofaxine hydrochloride in ), though the target compound’s role remains unconfirmed .

Preparation Methods

Procedure:

  • Chlorination :

    • 2-Piperidinecarboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form 2-piperidinecarbonyl chloride.
    • Conditions : Reflux at 70–80°C for 2–3 hours.
    • Excess thionyl chloride is removed via distillation.
  • Amidation :

    • The acyl chloride is reacted with diethylamine in anhydrous diethyl ether at 0–10°C.
    • Stoichiometry : 1:1 molar ratio of acyl chloride to diethylamine.
    • The reaction mixture is stirred for 1–2 hours, yielding N,N-diethyl-2-piperidinecarboxamide.
  • Salt Formation :

    • The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.
    • Yield : ~85–90% (extrapolated from analogous reactions).

Key Data:

Step Reagents Conditions Intermediate
1 SOCl₂ Reflux, 70–80°C 2-Piperidinecarbonyl chloride
2 Et₂NH 0–10°C, diethyl ether N,N-Diethyl-2-piperidinecarboxamide
3 HCl Ethanol, RT Hydrochloride salt

Single-Pot Industrial Process

A scalable method optimized for high yield and minimal purification, as described in patent US20150126734A1.

Procedure:

  • In Situ Chlorination :

    • 2-Piperidinecarboxylic acid is suspended in dichloromethane (DCM) with catalytic DMF.
    • Thionyl chloride is added dropwise at 20–25°C, followed by stirring for 1 hour.
  • Amidation :

    • Diethylamine is added directly to the reaction mixture without isolating the acyl chloride.
    • Conditions : Maintained at 10–15°C for 2 hours.
  • Salt Formation :

    • The solution is acidified with concentrated HCl, and the product is crystallized from isopropanol.
    • Yield : >90% (reported for analogous carboxamides).

Advantages:

  • Eliminates intermediate isolation, reducing processing time.
  • Uses cost-effective reagents (SOCl₂, DCM).

Alternative Catalytic Routes

While less common, gadolinium(III) chloride (GdCl₃) has been explored as a catalyst for carboxamide synthesis in acetonitrile/isopropanol mixtures. However, this method is primarily documented for structurally similar compounds and requires further validation for N,N-diethyl derivatives.

Critical Analysis of Methods

Method Advantages Limitations
Acyl Chloride High purity, straightforward steps Requires handling corrosive SOCl₂
Single-Pot Industrial Scalable, time-efficient Demands precise temperature control
Catalytic Mild conditions Limited experimental data

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for N,N-Diethyl-2-piperidinecarboxamide hydrochloride to ensure experimental reproducibility?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Ensure handling by trained personnel familiar with amine derivatives and hydrochloride salts .
  • Storage : Store at room temperature (RT) in a tightly sealed, moisture-resistant container. Avoid prolonged exposure to light or humidity. For long-term stability, aliquot solutions and store at -20°C, minimizing freeze-thaw cycles .
  • Safety : No acute toxicity reported, but follow institutional biosafety guidelines for novel compounds.

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) detects impurities at UV 254 nm. Retention time comparison with standards validates purity .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6 confirm structural integrity. Key peaks: piperidine protons (δ 1.4–2.8 ppm), carboxamide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]<sup>+</sup> and fragmentation patterns.

Q. How can researchers validate the compound’s solubility profile across experimental solvent systems?

  • Methodological Answer :

  • Solubility Screening : Use a tiered approach:

Polar solvents : Water, PBS (pH 7.4), DMSO.

Organic solvents : Ethanol, acetonitrile.

  • Quantification : UV-Vis spectrophotometry at λmax (determined via scan) measures solubility limits. For low solubility, employ co-solvents (e.g., 5% DMSO in PBS) .

Advanced Research Questions

Q. How can stability-related data contradictions (e.g., degradation in aqueous buffers) be systematically addressed?

  • Methodological Answer :

  • Controlled Stability Studies :
  • Incubate the compound in buffers (pH 2–9) at 25°C and 37°C. Sample aliquots at 0, 24, 48, and 72 hours.
  • Analytical Tools : HPLC-MS identifies degradation products (e.g., hydrolyzed piperidine derivatives). Compare with synthetic standards .
  • Mitigation : Use lyophilized powder for aqueous solutions, and add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidative degradation .

Q. What strategies resolve discrepancies in pharmacological data (e.g., inconsistent IC50 values in receptor-binding assays)?

  • Methodological Answer :

  • Orthogonal Assays :
  • Primary Assay : Radioligand binding (e.g., 3^3H-labeled competitors).
  • Secondary Assay : Functional cAMP/GTPγS assays to confirm receptor modulation.
  • Dose-Response Reproducibility : Perform triplicate experiments with internal controls (e.g., reference agonists/antagonists). Validate cell line viability and receptor expression levels .

Q. How can synthesis yield be optimized while minimizing side products (e.g., diethylamine byproducts)?

  • Methodological Answer :

  • Reaction Optimization :
  • Temperature : Maintain 60–80°C during carboxamide coupling to avoid thermal decomposition.
  • Catalyst : Use HATU/DIPEA for efficient amide bond formation.
  • Purification : Silica gel chromatography (eluent: 5% MeOH in DCM) removes unreacted diethylamine. Confirm purity via TLC (Rf = 0.3 in 90:10 DCM:MeOH) .

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